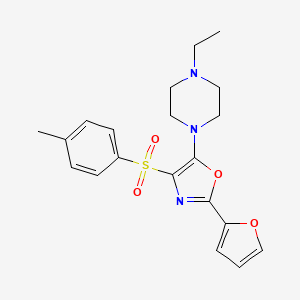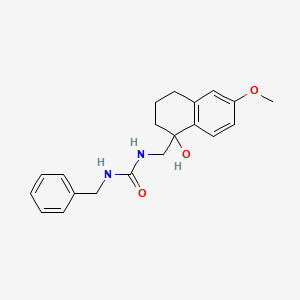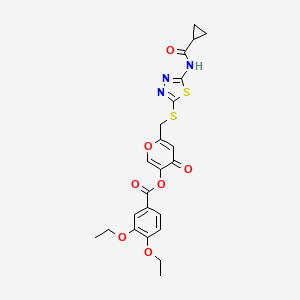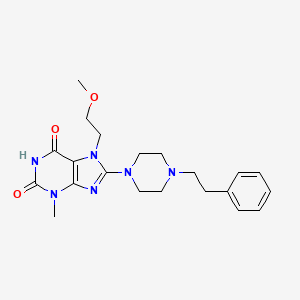![molecular formula C13H25NO3 B2888693 tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate CAS No. 1603164-28-8](/img/structure/B2888693.png)
tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate is a chemical compound used in biochemical research . It is also known by other names such as TERT-BUTYL (2-HYDROXYETHYL)CARBAMATE, BOC-ETHANOLAMINE, BOC-GLYCINOL, N-BOC-ETHANOLAMINE, BOC-GLY-OL, 2- (N-tert-butoxycarbonylamino)ethanol, N-BOC-AMINOETHANOL, and 2-Boc .
Molecular Structure Analysis
The molecular formula of this compound is C7H15NO3 . Its molecular weight is 161.2 . The InChI code is 1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10) .Physical And Chemical Properties Analysis
This compound is a light yellow clear liquid . It has a boiling point of 92℃/0.22mm . Its density is 1.042 g/mL at 25 °C (lit.) . The refractive index is n 20/D 1.449 (lit.) . It is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol .Applications De Recherche Scientifique
Carbocyclic Analogue Synthesis
The synthesis of a carbocyclic analogue of a protected β-d-2-deoxyribosylamine using tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate as an intermediate highlights its importance in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This process demonstrates the compound's utility in synthesizing structures that are foundational in nucleic acid chemistry (Ober et al., 2004).
Material Science and Sensory Materials
In materials science, this compound derivatives have been used to construct nanofibers that emit strong blue light, which can be employed as fluorescent sensory materials for detecting volatile acid vapors. This application underlines the compound's role in developing chemosensors that offer high performance in detecting specific substances (Sun et al., 2015).
Stereoselective Synthesis
The compound has also facilitated the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, showcasing its utility in creating key intermediates for synthesizing factor Xa inhibitors. This application is crucial for developing therapeutic agents, particularly in the field of anticoagulant drugs (Wang et al., 2017).
Insecticide Analogue Synthesis
Another study focused on converting tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of insecticides, highlighting the compound's versatility in synthesizing analogues of biologically active molecules. This research opens pathways for developing new insecticidal compounds with potentially enhanced properties (Brackmann et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to be involved in osteoclastic bone resorption .
Mode of Action
It’s known that it displays potent endoprotease activity against fibrinogen at acid ph . This suggests that it may interact with its targets by binding to specific enzymes and modulating their activity.
Biochemical Pathways
Given its involvement in osteoclastic bone resorption , it may influence pathways related to bone metabolism and remodeling.
Result of Action
It may participate partially in the disorder of bone remodeling , suggesting potential effects on bone cells and tissue.
Propriétés
IUPAC Name |
tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-13(9-10-15)7-5-4-6-8-13/h15H,4-10H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVSJQCHWDZOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888613.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)


![5-Acetyl-2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2888624.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2888626.png)

![9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2888630.png)
![3-benzyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2888631.png)

